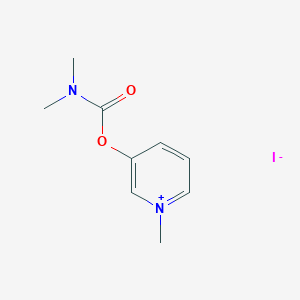

Pyridostigmine iodide

Übersicht

Beschreibung

Pyridostigmine iodide is a quaternary ammonium compound that functions as a reversible cholinesterase inhibitor. It is primarily used in the treatment of myasthenia gravis, a neuromuscular disease characterized by muscle weakness and fatigue. By inhibiting the enzyme acetylcholinesterase, this compound increases the concentration of acetylcholine at neuromuscular junctions, thereby improving muscle contraction and strength .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Pyridostigminiodid kann durch die Reaktion von Pyridin mit Dimethylcarbamoylchlorid synthetisiert werden, gefolgt von einer Quaternisierung mit Methyliodid. Die Reaktion findet typischerweise unter wasserfreien Bedingungen statt und erfordert eine Base wie Natriumhydroxid, um die Bildung der quartären Ammoniumverbindung zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Pyridostigminiodid die großtechnische Synthese unter ähnlichen Reaktionsbedingungen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und verwendet oft kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyridostigminiodid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: Die Verbindung kann hydrolysiert werden, um Pyridostigmin und Iodidionen zu bilden.

Oxidation: Pyridostigminiodid kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Oxidationsprodukte zu bilden.

Substitution: Das Iodidion in Pyridostigminiodid kann unter geeigneten Bedingungen durch andere Halogenide oder Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wird typischerweise in wässrigen Lösungen bei neutralem oder leicht saurem pH-Wert durchgeführt.

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: Reaktionen erfordern oft das Vorhandensein eines geeigneten Lösungsmittels und eines Nucleophils wie Chlorid- oder Bromidionen.

Hauptprodukte, die gebildet werden:

Hydrolyse: Pyridostigmin und Iodidionen.

Oxidation: Verschiedene Oxidationsprodukte, abhängig von den spezifischen Bedingungen.

Substitution: Pyridostigminhalogenide oder andere substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

Pyridostigminiodid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Standard für analytische Methoden verwendet.

Biologie: Wird in Studien zur cholinergen Neurotransmission und neuromuskulären Funktion eingesetzt.

5. Wirkmechanismus

Pyridostigminiodid übt seine Wirkung aus, indem es das Enzym Acetylcholinesterase hemmt, das für den Abbau von Acetylcholin im synaptischen Spalt verantwortlich ist. Durch die Verhinderung der Hydrolyse von Acetylcholin erhöht Pyridostigminiodid die Konzentration dieses Neurotransmitters an den neuromuskulären Synapsen, verstärkt die cholinerge Transmission und verbessert die Muskelkontraktion . Die molekularen Zielstrukturen sind Acetylcholinesterase und der Acetylcholinrezeptor, wobei die Signalwege die Modulation der synaptischen Acetylcholinspiegel beinhalten .

Wirkmechanismus

Pyridostigmine iodide exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By preventing the hydrolysis of acetylcholine, this compound increases the concentration of this neurotransmitter at neuromuscular junctions, enhancing cholinergic transmission and improving muscle contraction . The molecular targets include acetylcholinesterase and the acetylcholine receptor, with pathways involving the modulation of synaptic acetylcholine levels .

Vergleich Mit ähnlichen Verbindungen

Pyridostigminiodid wird oft mit anderen Cholinesterasehemmern wie Neostigmin und Physostigmin verglichen. Während alle drei Verbindungen Acetylcholinesterase hemmen, hat Pyridostigminiodid eine längere Wirkdauer und ein milderes Nebenwirkungsprofil im Vergleich zu Neostigmin . Im Gegensatz zu Physostigmin überwindet Pyridostigminiodid nicht die Blut-Hirn-Schranke, was es für periphere Anwendungen besser geeignet macht .

Ähnliche Verbindungen:

Neostigmin: Ein weiterer Cholinesterasehemmer mit kürzerer Wirkdauer.

Physostigmin: Ein Cholinesterasehemmer, der die Blut-Hirn-Schranke überwindet.

Edrophonium: Ein kurz wirkender Cholinesterasehemmer, der hauptsächlich für diagnostische Zwecke verwendet wird.

Die einzigartigen Eigenschaften von Pyridostigminiodid, wie seine längere Wirkdauer und periphere Selektivität, machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.

Eigenschaften

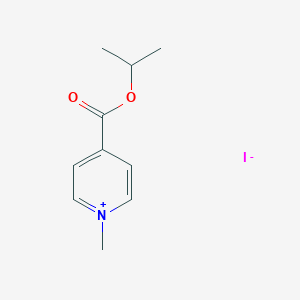

IUPAC Name |

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O2.HI/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAPNCDQRWJKSA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963681 | |

| Record name | 3-[(Dimethylcarbamoyl)oxy]-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4685-03-4 | |

| Record name | Pyridostigmine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Dimethylcarbamoyl)oxy]-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDOSTIGMINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUU7C0870L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

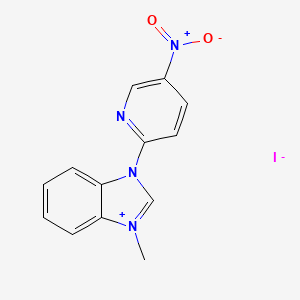

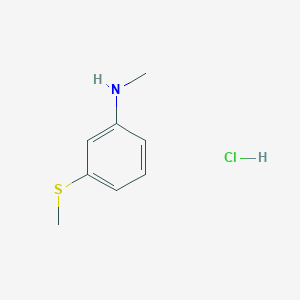

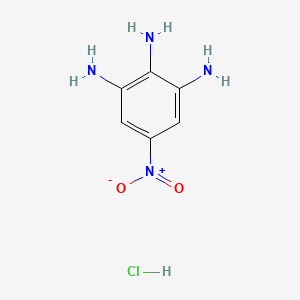

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-4-ium;iodide](/img/structure/B8095051.png)

![4-Methylbenzenesulfonate;3-[(1-methylpyridin-1-ium-2-yl)methoxy]benzaldehyde](/img/structure/B8095056.png)

![4-(6-Butylsulfanyl-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate](/img/structure/B8095062.png)

![4-[(1,6-Dimethylimidazo[1,2-a]pyridin-4-ium-2-yl)methoxy]benzaldehyde;4-methylbenzenesulfonate](/img/structure/B8095072.png)

![4-[(1,3-Dimethylimidazol-1-ium-2-yl)methoxy]benzaldehyde;4-methylbenzenesulfonate](/img/structure/B8095078.png)

![4-(1-Prop-2-enylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;bromide](/img/structure/B8095084.png)

![4-(1,6-Dimethylimidazo[1,2-a]pyridin-4-ium-2-yl)benzonitrile;4-methylbenzenesulfonate](/img/structure/B8095112.png)

![4-(1,6-Dimethylimidazo[1,2-a]pyridin-4-ium-2-yl)benzenecarboximidamide;chloride](/img/structure/B8095118.png)

![4-(1,6-Dimethylimidazo[1,2-a]pyridin-4-ium-2-yl)phenol;chloride](/img/structure/B8095120.png)